5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and materials science . The presence of the triazole ring imparts unique properties to the compound, making it a valuable scaffold for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-ethoxybenzohydrazide with an appropriate nitrile or amidine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring . Common reagents used in this synthesis include acetic acid, sulfuric acid, and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.
Major Products Formed
Oxidation: Formation of brominated or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or alkylated triazole derivatives.
Scientific Research Applications
5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The compound may also interact with cellular pathways involved in signal transduction, apoptosis, or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxyphenyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a hydroxyl group instead of an ethoxy group.
5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.
5-(2-Chlorophenyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a chlorine atom instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-amine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with specific properties .
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-2-15-8-6-4-3-5-7(8)9-12-10(11)14-13-9/h3-6H,2H2,1H3,(H3,11,12,13,14) |
InChI Key |
XDSDRGBSHZXPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NN2)N |
Origin of Product |
United States |
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